3,3-Dimethyl-5-nitroindolin-2-one
Overview
Description
3,3-Dimethyl-5-nitroindolin-2-one is a chemical compound with the molecular formula C10H10N2O3. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a nitro group at the 5-position and two methyl groups at the 3-position of the indolin-2-one core structure .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3,3-dimethyl-5-nitroindolin-2-one, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-5-nitroindolin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme, affecting its function. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-nitroindolin-2-one typically involves the nitration of 3,3-dimethylindolin-2-one. One common method is the reaction of 3,3-dimethylindolin-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-nitroindolin-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3,3-Dimethyl-5-aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-5-nitroindolin-2-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylindolin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindolin-2-one: Lacks the methyl groups at the 3-position, which can affect its steric properties and reactivity.
Uniqueness
3,3-Dimethyl-5-nitroindolin-2-one is unique due to the presence of both the nitro group and the methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enhances its potential as a versatile compound in various applications .
Biological Activity
3,3-Dimethyl-5-nitroindolin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- Structure : The compound features a nitro group at the 5-position and two methyl groups at the 3-position of the indolin-2-one framework, which influences its reactivity and biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymes : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Antimicrobial Activity : The compound shows potential antimicrobial properties by disrupting bacterial DNA replication through the inhibition of topoisomerase IV, leading to bacterial cell death.
- Reactive Intermediate Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to oxidative stress and cellular damage.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves disrupting DNA replication and inducing DNA damage through the generation of reactive oxygen species (ROS) and the inhibition of essential bacterial enzymes like topoisomerase IV .
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar indolin structures have shown promising results in inhibiting tumor growth in various preclinical models .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. It has been reported as a dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes involved in the inflammatory response. In vivo studies demonstrated significant reductions in inflammation markers in animal models when treated with this compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was comparable or superior to standard antibiotics.
- Cytotoxicity Assessment : In vitro cytotoxicity tests on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity .
- Inflammation Model : In an experimental model of inflammation, treatment with this compound resulted in reduced edema and inflammatory cytokine levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, anticancer, anti-inflammatory | Inhibition of CYP1A2, topoisomerase IV; ROS generation |
3,3-Dimethyl-6-nitroindolin-2-one | Anticancer | Similar mechanisms but different reactivity |
Acarbose | α-glucosidase inhibitor | Inhibition of carbohydrate absorption |
Properties
IUPAC Name |
3,3-dimethyl-5-nitro-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)7-5-6(12(14)15)3-4-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSOWVJQJFESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573157 | |
Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100511-00-0 | |
Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.